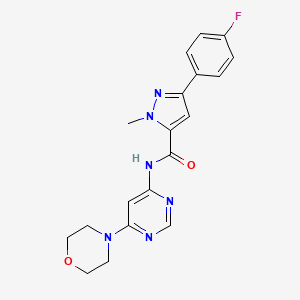

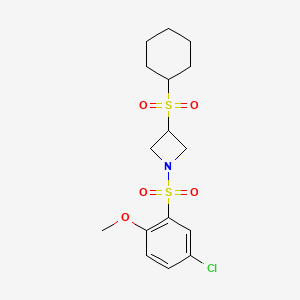

3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide involves multiple steps, including condensation reactions and cyclization. For instance, a similar compound was synthesized by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, followed by cyclization with hydrazine hydrate . Another related compound was obtained by reacting dimethylamine with an intermediate pyrazolo[1,5-a]pyrimidine derivative, which was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate . Additionally, pyrazoline derivatives were synthesized by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide .

Molecular Structure Analysis

The molecular structures of compounds in this category have been characterized using various analytical techniques such as NMR, FT-IR, MS, and single crystal X-ray diffraction . The crystal structures are often stabilized by hydrogen bonds and other intermolecular interactions, which can include N–H...O, N–H...N, N–H...F, and C–H...F interactions . The optimized structures computed via DFT using the B3LYP functional with the 6-311G(2d, p) basis set have been found to be consistent with the structures determined by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their synthesis routes and the functional groups present in their structures. The presence of amide, carboxamide, and pyrazole groups suggests potential for further chemical modifications and reactions, such as amidation, esterification, and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms contributes to the lipophilicity and could affect the bioavailability and metabolic stability of these molecules . The crystal packing and intermolecular interactions can also impact the solubility and melting points of these compounds .

Biological Activity

Some of these compounds have demonstrated biological activities, such as anti-proliferative effects on cancer cell lines . The inhibition rates and potency vary depending on the specific structure and substituents present in the compound. Molecular docking studies have been performed to analyze the binding modes of these compounds with biological targets such as PI3Kγ .

Applications De Recherche Scientifique

GPR39 Agonists Discovery

A study identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the potential kinase off-targets to include G protein-coupled receptors, suggesting applications in drug discovery and development for metabolic disorders and possibly other diseases where GPR39 is implicated (Sato, Huang, Kroeze, & Roth, 2016).

Novel Pyrazoles in Drug Discovery

Another study focused on the synthesis of novel pyrazole derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The research highlights the potential of pyrazole compounds in medicinal chemistry, particularly as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antibacterial Drug Metabolism Study

Research on FYL-67, a novel oxazolidinone antibacterial drug, aimed to identify its phase I metabolites, offering insights into the drug's metabolic biotransformation. Such studies are crucial for understanding the pharmacodynamics and toxicodynamics of new therapeutic agents (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).

Anticancer and Anti-5-Lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives explored their potential as anticancer and anti-5-lipoxygenase agents, suggesting applications in cancer therapy and inflammation treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-fluorophenyl)-1-methyl-N-(6-morpholinopyrimidin-4-yl)-1H-pyrazole-5-carboxamide are the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO), and COX-2 being involved in the production of prostaglandins .

Mode of Action

This compound: interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, thereby reducing the production of NO and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes, contributing to its inhibitory effect .

Biochemical Pathways

By inhibiting iNOS and COX-2, This compound affects the biochemical pathways involved in the inflammatory response . The reduction in NO and prostaglandin production leads to a decrease in inflammation, as these molecules are key mediators of the inflammatory response .

Result of Action

The molecular and cellular effects of This compound ’s action include a reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-(6-morpholin-4-ylpyrimidin-4-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-25-16(10-15(24-25)13-2-4-14(20)5-3-13)19(27)23-17-11-18(22-12-21-17)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,21,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTFXIUCBUROLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)

![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)

![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)

![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)

![Tert-butyl N-[1-(prop-2-YN-1-YL)piperidin-3-YL]carbamate](/img/structure/B2546739.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)

![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N-(2,3-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2546750.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)